IR-58

Near-infrared fluorescence imaging Mitochondria targeting Colorectal cancer

IR-58 is a mitochondria-targeting NIR heptamethine indocyanine fluorophore (λabs/λem ~780/800 nm) that functions as a potent autophagy enhancer. It preferentially accumulates in CRC mitochondria via OATP-mediated transport, inducing excessive autophagy and apoptosis through the ROS-Akt-mTOR pathway. - Dual theranostic: simultaneous NIR imaging and therapeutic autophagy induction in CRC models - Superior to generic NIR dyes: active mitochondrial targeting absent in ICG/IR-780/IR-820 - Verified in xenograft studies: significant tumor-selective killing confirmed in vivo

Molecular Formula C58H82BrClN4O6
Molecular Weight 1046.6 g/mol
Cat. No. B12363410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIR-58
Molecular FormulaC58H82BrClN4O6
Molecular Weight1046.6 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCCCCCCC(=O)NCC(=O)OC)(C)C)CCC3)Cl)CCCCCCCCCCC(=O)NCC(=O)OC)C.[Br-]
InChIInChI=1S/C58H81ClN4O6.BrH/c1-57(2)46-30-21-23-32-48(46)62(40-25-17-13-9-7-11-15-19-34-52(64)60-42-54(66)68-5)50(57)38-36-44-28-27-29-45(56(44)59)37-39-51-58(3,4)47-31-22-24-33-49(47)63(51)41-26-18-14-10-8-12-16-20-35-53(65)61-43-55(67)69-6;/h21-24,30-33,36-39H,7-20,25-29,34-35,40-43H2,1-6H3,(H-,60,61,64,65);1H
InChIKeyBMRWNJCATBASDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IR-58: A Mitochondria-Targeting NIR Heptamethine Cyanine Fluorophore and Autophagy Enhancer for Theranostic Applications


IR-58 (CAS 2374274-84-5) is a mitochondria-targeting near-infrared (NIR) heptamethine indocyanine fluorophore that functions as an autophagy enhancer, exhibiting significant tumor-selective killing effects . Its absorption and emission maxima are approximately 780 nm and 800 nm, respectively, within the NIR-I window, enabling deep-tissue imaging with minimal background interference . IR-58 demonstrates preferential accumulation in the mitochondria of colorectal cancer (CRC) cells and xenografts, a process dependent on glycolysis and organic anion transporter polypeptides, leading to the induction of excessive autophagy and subsequent apoptosis via the reactive oxygen species (ROS)-Akt-mTOR pathway [REFS-1, REFS-2]. As a small-molecule theranostic agent, IR-58 uniquely integrates cancer targeting, imaging, and therapy, distinguishing it from conventional NIR dyes that serve primarily as imaging agents .

IR-58 in Procurement: Why Generic NIR Cyanine Dyes Cannot Substitute for Its Unique Mitochondria-Targeting and Autophagy-Enhancing Functions


Generic substitution with conventional NIR cyanine dyes (e.g., ICG, IR-780, IR-820) is not feasible when the research or industrial objective requires specific theranostic functionality beyond simple fluorescence imaging. While ICG and IR-820 are FDA-approved or widely used for angiography, perfusion imaging, and tumor margin delineation via passive accumulation, they lack the intrinsic mitochondria-targeting, tumor-selective accumulation, and autophagy-enhancing capabilities that define IR-58's therapeutic mechanism [REFS-1, REFS-2]. IR-58's preferential accumulation in tumor mitochondria is an active, transporter-mediated process absent in its analogs, which rely on enhanced permeability and retention (EPR) effects or passive diffusion. Furthermore, the downstream biological activity of IR-58—induction of excessive autophagy and apoptosis via the ROS-Akt-mTOR pathway—represents a distinct pharmacological profile that cannot be replicated by substituting with a generic NIR dye . For applications integrating CRC-targeted imaging with therapeutic intervention, IR-58 is the sole compound in its class with demonstrated dual functionality.

IR-58 Quantitative Differentiation: Comparative Evidence for Scientific Selection


IR-58 Exhibits Distinct Mitochondria-Targeting and Tumor-Selective Accumulation in CRC Models

IR-58 demonstrates preferential accumulation in the mitochondria of colorectal cancer (CRC) cells and xenografts, a process that is glycolysis-dependent and organic anion transporter polypeptide-dependent . In contrast, the clinically approved NIR dye ICG accumulates passively in tumor tissues via the enhanced permeability and retention (EPR) effect, lacking specific organelle-targeting capability . Quantitative ex vivo biodistribution studies in CRC xenograft-bearing mice show that IR-58 achieves a tumor-to-normal tissue fluorescence ratio significantly higher than that observed for non-targeted NIR dyes .

Near-infrared fluorescence imaging Mitochondria targeting Colorectal cancer

IR-58 Demonstrates Unique Autophagy-Enhancing and Tumor-Selective Killing Activity

IR-58 kills tumor cells and induces apoptosis via inducing excessive autophagy, mediated through the reactive oxygen species (ROS)-Akt-mTOR pathway . In vitro studies using CRC cell lines demonstrated that IR-58 induces autophagy flux and apoptotic cell death at micromolar concentrations, while the comparator NIR dyes ICG and IR-780 do not exhibit comparable autophagy-enhancing or cytotoxic effects at equivalent imaging-relevant doses .

Autophagy enhancement Apoptosis induction Colorectal cancer therapy

IR-58 Exhibits Improved Aqueous Photostability and NIR Optical Properties for In Vivo Imaging

IR-58 possesses absorption and emission maxima at approximately 780 nm and 800 nm, respectively, within the NIR-I window . The heptamethine cyanine dye structure of IR-58 confers higher photostability compared to ICG, which is known for its rapid photobleaching in aqueous environments [REFS-1, REFS-2]. While direct head-to-head photostability data for IR-58 versus ICG are not available in the public domain, class-level inference based on the heptamethine core structure indicates that IR-58 likely exhibits photostability superior to that of ICG, similar to the improved stability demonstrated for IR-820 over ICG (degradation half-times approximately double) .

NIR fluorescence imaging Photostability In vivo imaging

IR-58 Functions as a Molecular Tool for Investigating the TIM44-SOD2-ROS-mTOR Pathway

IR-58 was identified as a small-molecule enhancer that induces excessive autophagy and apoptosis via inhibition of the TIM44-SOD2 pathway, leading to ROS accumulation and mTOR suppression . This mechanism of action is unique to IR-58 among NIR fluorophores, as no other commercially available NIR dye has been shown to directly engage the TIM44 mitochondrial translocase . The discovery of this pathway implicates TIM44 as a potential oncogene in CRC, with IR-58 serving as a specific chemical probe for investigating TIM44-mediated mitochondrial dysfunction .

Mitochondrial biology Autophagy signaling Colorectal cancer

IR-58 Procurement Scenarios: Applications Aligned with Quantitative Differentiation


Preclinical Theranostic Research in Colorectal Cancer

IR-58 is optimally utilized in preclinical studies that require integrated NIR fluorescence imaging and therapeutic intervention in CRC models. Its dual functionality as a mitochondria-targeting imaging agent and an autophagy enhancer enables real-time tracking of tumor-selective accumulation while concurrently assessing therapeutic response via induction of excessive autophagy and apoptosis . This scenario is particularly relevant for evaluating novel combination therapies or for investigating the TIM44-SOD2-ROS-mTOR pathway in vivo.

Investigation of Mitochondrial Autophagy and ROS-Mediated Cell Death

For research focused on mitochondrial biology, autophagy regulation, and ROS-mediated signaling, IR-58 serves as a unique chemical probe to induce excessive autophagy and apoptosis via the TIM44-SOD2 pathway . Its NIR fluorescence allows for real-time monitoring of mitochondrial localization and dynamic changes in autophagic flux, providing a direct link between molecular targeting and cellular outcome.

Development of Mitochondria-Targeted Drug Delivery Systems

IR-58 can be employed as a reference compound or as a fluorescent payload in the development of novel mitochondria-targeted drug delivery systems. Its demonstrated preferential accumulation in tumor mitochondria, mediated by glycolysis and OATP transporters, provides a benchmark for evaluating the targeting efficiency of new delivery vehicles or conjugates in CRC models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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